molecular formula C8H12O3Si B8559085 2-(trimethylsilyl)furan-3-carboxylic acid

2-(trimethylsilyl)furan-3-carboxylic acid

Cat. No.: B8559085
M. Wt: 184.26 g/mol
InChI Key: FRZZLNUYZMNUMY-UHFFFAOYSA-N
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Description

2-(trimethylsilyl)furan-3-carboxylic acid is an organic compound that features a furan ring substituted with a trimethylsilyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(trimethylsilyl)furan-3-carboxylic acid typically involves the introduction of a trimethylsilyl group to a furan ring. One common method is the silylation of 3-furancarboxylic acid using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(trimethylsilyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Compounds with new functional groups replacing the trimethylsilyl group.

Scientific Research Applications

2-(trimethylsilyl)furan-3-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It may be used in the synthesis of biologically active molecules for medicinal research.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(trimethylsilyl)furan-3-carboxylic acid involves its reactivity due to the presence of the trimethylsilyl group and the carboxylic acid group. The trimethylsilyl group can act as a protecting group, making the compound more stable and less reactive under certain conditions. The carboxylic acid group can participate in various chemical reactions, including esterification and amidation.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic Acid: Lacks the trimethylsilyl group, making it more reactive and less stable.

    3-Trimethylsilyl-2-furancarboxylic Acid: Similar structure but with different substitution pattern, leading to different reactivity and properties.

    2,5-Furandicarboxylic Acid: Contains two carboxylic acid groups, making it more acidic and reactive.

Uniqueness

2-(trimethylsilyl)furan-3-carboxylic acid is unique due to the presence of the trimethylsilyl group, which imparts stability and specific reactivity to the compound. This makes it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C8H12O3Si

Molecular Weight

184.26 g/mol

IUPAC Name

2-trimethylsilylfuran-3-carboxylic acid

InChI

InChI=1S/C8H12O3Si/c1-12(2,3)8-6(7(9)10)4-5-11-8/h4-5H,1-3H3,(H,9,10)

InChI Key

FRZZLNUYZMNUMY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CO1)C(=O)O

Origin of Product

United States

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